N-ethyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine
Description
N-ethyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound featuring a pyrazolopyrimidine core.
Properties
Molecular Formula |
C16H21N9 |
|---|---|
Molecular Weight |
339.40 g/mol |
IUPAC Name |
N-ethyl-4-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H21N9/c1-3-17-16-18-5-4-13(22-16)24-6-8-25(9-7-24)15-12-10-21-23(2)14(12)19-11-20-15/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,18,22) |
InChI Key |
YDHWVUSJWZLVBA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolopyrimidine core, which is achieved by treating a formimidate derivative with hydrazine hydrate in ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters such as temperature, pressure, and pH would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
N-ethyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a kinase inhibitor, crucial for studying cell signaling pathways.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of key substrates required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolopyrimidine core and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also act as kinase inhibitors but may have different selectivity profiles.
Uniqueness
N-ethyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is unique due to its specific structure, which allows for high affinity and selectivity towards CDK2. This makes it a promising candidate for targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
